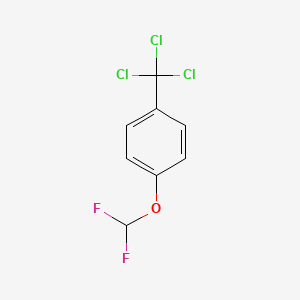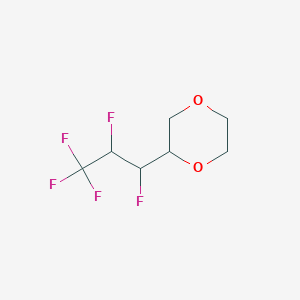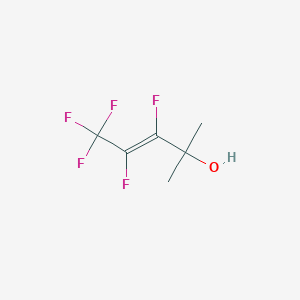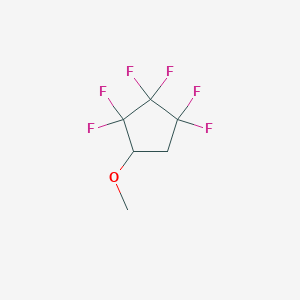
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichloro-5-(trifluoromethyl)toluene, often referred to as TCTT, is a chemical compound composed of a trifluoromethyl group attached to a benzene ring that is substituted with three chlorine atoms. This compound is used in a variety of applications, including as a solvent, a catalyst, and a reagent. TCTT is commonly used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential use in various scientific applications.
Aplicaciones Científicas De Investigación
TCTT has a variety of scientific applications, including as a solvent, a catalyst, and a reagent. As a solvent, TCTT is used in the synthesis of various compounds, including pharmaceuticals. As a catalyst, TCTT is used in the synthesis of a variety of organic compounds, including dyes and pigments. As a reagent, TCTT is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of TCTT is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTT are not fully understood. However, it has been shown to have some toxic effects on humans and animals. Exposure to TCTT can cause irritation to the skin and eyes, as well as respiratory irritation. In addition, exposure to high levels of TCTT can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of TCTT in lab experiments has several advantages. It is a relatively inexpensive and readily available chemical compound. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is toxic and can cause irritation to the skin, eyes, and respiratory system. In addition, it can cause liver and kidney damage if exposed to high levels.
Direcciones Futuras
The potential future directions for TCTT include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its toxicity and potential health risks is needed. Finally, further research into the synthesis methods of TCTT is needed in order to develop more efficient and cost-effective methods.
Métodos De Síntesis
TCTT can be synthesized using a variety of methods, including the direct chlorination of toluene, the reaction of trifluoromethylbenzene with chlorine, and the reaction of trifluoromethylbenzene with phosphorus pentachloride. The most commonly used method is the direct chlorination of toluene, which involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at temperatures between 40-50°C and a pressure of 1-2 atm.
Propiedades
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)toluene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)






![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)




![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)
